molecular formula C11H20N4O B2775788 3-amino-N,N-diethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2101196-22-7

3-amino-N,N-diethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2775788
CAS No.: 2101196-22-7
M. Wt: 224.308
InChI Key: AWYCWCWDNRUSRJ-UHFFFAOYSA-N
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Description

3-amino-N,N-diethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole derivative characterized by:

  • A pyrazole ring substituted at position 1 with an isopropyl group (propan-2-yl).
  • A carboxamide group at position 5, modified with N,N-diethyl substituents.
  • An amino group at position 2.

Pyrazole carboxamides are widely studied for their pharmacological and agrochemical applications due to their tunable electronic and steric properties.

Properties

IUPAC Name

5-amino-N,N-diethyl-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-5-14(6-2)11(16)9-7-10(12)13-15(9)8(3)4/h7-8H,5-6H2,1-4H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYCWCWDNRUSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=NN1C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-diethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-diethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

The compound exhibits several promising biological activities:

  • Anticancer Properties : Research indicates that pyrazole derivatives can act as activators of pyruvate kinase M2 (PKM2), a key enzyme involved in cancer metabolism. By modulating the Warburg effect, these compounds may inhibit tumor growth and proliferation .
  • Antimicrobial Activity : Pyrazole derivatives have shown activity against various bacterial strains. For instance, studies have demonstrated that certain pyrazole-based compounds possess antibacterial properties comparable to standard antibiotics .
  • Anti-inflammatory Effects : Some derivatives have been tested for their ability to inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Synthetic Pathways

The synthesis of 3-amino-N,N-diethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions:

  • Step 1 : Formation of the pyrazole ring through the condensation of appropriate hydrazones with α,β-unsaturated carbonyl compounds.
  • Step 2 : Introduction of the carboxamide group via acylation reactions using acyl chlorides or anhydrides.

This synthetic approach allows for the modification of various substituents on the pyrazole ring, enhancing its biological activity and specificity.

Therapeutic Uses

The therapeutic potential of this compound is being actively explored:

  • Cancer Therapy : Given its role as a PKM2 activator, it may serve as a novel therapeutic agent in cancer treatment, particularly for tumors exhibiting altered metabolic pathways.
  • Infection Control : Its antimicrobial properties could lead to the development of new antibiotics or adjunct therapies for resistant bacterial infections.

Case Studies and Research Findings

Several studies highlight the effectiveness of pyrazole derivatives in various applications:

Study ReferenceApplicationFindings
Cancer TreatmentDemonstrated PKM2 activation leading to reduced tumor proliferation.
Antimicrobial ActivityShowed significant inhibition against E. faecalis and P. aeruginosa with MIC values comparable to standard treatments.
Anti-inflammatoryExhibited strong inhibition of TNF-α and IL-6 production in vitro, suggesting potential for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-amino-N,N-diethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxamides

Structural Analogues in Pharmaceutical Development

Razaxaban (DPC 906, BMS-561389)
  • Structure: 1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide hydrochloride.
  • Key Differences: Substitution at position 1 with a benzisoxazole group instead of isopropyl. Trifluoromethyl group at position 3 instead of amino. Extended aromatic and heterocyclic substituents on the carboxamide nitrogen.
  • Applications : Potent, selective factor Xa inhibitor with oral bioavailability.
Darolutamide Derivatives
  • Structure: N-((S)-1-(3-(3-Chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide.
  • Key Differences: Chloro-cyanophenyl and hydroxyethyl substituents. Carboxamide nitrogen linked to a propan-2-yl group with chiral centers.
  • Applications : Androgen receptor antagonist used in prostate cancer therapy.

Agrochemical Derivatives

Cyantraniliprole
  • Structure : 3-bromo-1-(3-chloropyridin-2-yl)-N-[4,6-dichloro-3-fluoro-2-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide.
  • Key Differences :
    • Bromo and chloropyridyl substituents.
    • Fluorinated aromatic ring on the carboxamide.
  • Applications: Broad-spectrum insecticide targeting ryanodine receptors.
Fluchlordiniliprole
  • Structure : 3-bromo-1-(3-chloropyridin-2-yl)-N-{2,4-dichloro-6-[(propan-2-yl)carbamothioyl]phenyl}-1H-pyrazole-5-carboxamide.
  • Key Differences :
    • Thiourea modification on the carboxamide.
    • Additional chlorine substituents.
  • Applications : Insecticidal activity with enhanced environmental stability.
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (e.g., 3a–3p)
  • Structure: Chloro, cyano, and aryl substituents on the pyrazole core.
  • Key Differences: Methyl group at position 3 instead of amino. Chloro and cyano groups alter electronic properties.
  • Applications : Intermediate for antimicrobial or antitumor agents.
N,3-dimethyl-1-propyl-1H-pyrazole-5-carboxamide
  • Structure : Simplified alkyl substituents (methyl and propyl).
  • Key Differences: Lack of amino and complex carboxamide groups.
  • Applications : Model compound for structure-activity relationship (SAR) studies.

Table 1: Key Properties of Selected Pyrazole Carboxamides

Compound Melting Point (°C) Yield (%) Key Substituents Biological Activity Reference
Target Compound Not reported N/A 3-amino, N,N-diethyl, isopropyl Under investigation -
Razaxaban Not reported >80 Trifluoromethyl, benzisoxazole Factor Xa inhibition (IC₅₀ <1 nM)
Cyantraniliprole Not reported >70 Bromo, chloropyridyl Insecticidal (EC₅₀ ~0.01 ppm)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 133–135 68 Chloro, cyano, methyl Antimicrobial (MIC: 2–8 µg/mL)
N,3-dimethyl-1-propyl-1H-pyrazole-5-carboxamide Not reported N/A Methyl, propyl SAR studies

Biological Activity

3-amino-N,N-diethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-amino-N,N-diethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is C10H18N4OC_{10}H_{18}N_4O, with a molecular weight of approximately 210.28 g/mol. The compound features a pyrazole ring with amino and carboxamide functional groups, which are crucial for its biological interactions.

The biological activity of 3-amino-N,N-diethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or modulator of receptor signaling pathways, leading to various pharmacological effects.

Biological Activities

Research has demonstrated that pyrazole derivatives exhibit a range of pharmacological properties, including:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation in animal models.
  • Anticancer Properties : Preliminary studies suggest that 3-amino-N,N-diethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide may exhibit cytotoxic effects against certain cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammation markers
AnticancerCytotoxicity against cancer cell lines

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives, including 3-amino-N,N-diethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide:

  • Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .
  • Anti-inflammatory Research : In an animal model of inflammation, treatment with the compound resulted in a marked reduction in pro-inflammatory cytokines, indicating its potential use in managing inflammatory diseases .
  • Anticancer Evaluation : In vitro assays revealed that the compound induced apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations .

Q & A

Q. What integrative approaches elucidate its mechanism of action in complex biological systems?

  • Multi-omics Integration :
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Metabolomics : LC-MS/MS to track metabolite shifts (e.g., ATP depletion in cancer cells) .

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